molecular formula C14H18Cl2N2O2 B5805155 ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate

ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5805155
M. Wt: 317.2 g/mol
InChI Key: FOXNMJQKRRNVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological activities and are often used in pharmaceuticals. This particular compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 2,4-dichlorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

  • Ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}piperidine-1-carboxylate
  • Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate

Comparison: Ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring. Compared to similar compounds, it may exhibit different biological activities and pharmacokinetic properties. The presence of the 2,4-dichlorophenylmethyl group can influence its binding affinity to molecular targets and its overall chemical reactivity .

Properties

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-2-20-14(19)18-7-5-17(6-8-18)10-11-3-4-12(15)9-13(11)16/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXNMJQKRRNVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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